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Compound of Interest

Compound Name:
2-(2-Bromo-6-

fluorophenyl)acetonitrile

Cat. No.: B1374272 Get Quote

An In-Depth Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile: Structure, Synthesis,

and Applications

Executive Summary
2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a

critical building block in modern organic synthesis and medicinal chemistry. Its unique

substitution pattern, featuring vicinal bromo and fluoro groups ortho to the acetonitrile moiety,

provides a versatile scaffold for the development of complex molecular architectures. This

guide offers a comprehensive technical overview of its structure, a detailed, field-proven

synthesis protocol with mechanistic rationale, methods for analytical characterization, and a

discussion of its applications, particularly in the context of drug discovery. This document is

intended for researchers, chemists, and drug development professionals seeking to leverage

this compound's synthetic potential.

Molecular Identity and Physicochemical Properties
The foundational aspect of 2-(2-Bromo-6-fluorophenyl)acetonitrile is its distinct molecular

structure, which dictates its reactivity and utility. The ortho-bromo and -fluoro substituents

create a sterically and electronically unique environment around the benzylic carbon,

influencing its reaction pathways.

Caption: Chemical structure of 2-(2-Bromo-6-fluorophenyl)acetonitrile.

Table 1: Chemical Identifiers
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Identifier Value Source

CAS Number 936693-22-0 [1][2][3]

Molecular Formula C₈H₅BrFN [1][2][3]

Molecular Weight 214.03 g/mol [1][2][3]

IUPAC Name
2-(2-Bromo-6-

fluorophenyl)acetonitrile
[4]

Synonyms
2-Bromo-6-

fluorophenylacetonitrile
[3]

Table 2: Physicochemical Properties

Property Value Source

Appearance White to off-white solid [5]

Purity Typically ≥98% [3]

Storage Conditions
Sealed in a dry environment at

2-8°C
[1]

Solubility
Soluble in organic solvents like

DMSO, CH₂Cl₂
[5]

Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile involves

a nucleophilic substitution reaction. This process utilizes the corresponding benzyl halide as a

precursor and a cyanide salt as the nucleophile.

Causality Behind Experimental Choices
The chosen protocol is a robust SN2 reaction. The precursor, 2-bromo-6-fluorobenzyl bromide,

provides an excellent electrophilic benzylic carbon. The primary bromide is a good leaving

group, facilitating the substitution.
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Choice of Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are used as the

cyanide source. The cyanide ion (⁻C≡N) is a potent nucleophile that readily attacks the

electrophilic benzylic carbon.

Choice of Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is optimal.[5]

DMSO effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion poorly

solvated, thereby increasing its nucleophilicity and reaction rate.

Temperature Control: The reaction is initiated at an elevated temperature to overcome the

activation energy but is carefully controlled to prevent side reactions or decomposition.[5]

Caption: General workflow for the synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile.

Self-Validating Experimental Protocol
This protocol is adapted from established methods for analogous compounds and includes

integrated validation steps.[5]

Reaction Setup: To a solution of sodium cyanide (1.2 equivalents) in anhydrous DMSO, add

2-bromo-6-fluorobenzyl bromide (1.0 equivalent) portion-wise under a nitrogen atmosphere.

Execution: Heat the reaction mixture to 90°C. An exotherm may be observed. Maintain the

internal temperature below 100°C. Monitor the reaction progress by TLC or LC-MS until the

starting material is consumed (typically 2-4 hours).

Workup & Extraction: Cool the mixture to room temperature and carefully quench by pouring

it into ice-water. Extract the aqueous mixture with dichloromethane (3x volumes). Combine

the organic layers.

Washing: Wash the combined organic extracts with brine to remove residual DMSO and

salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purification (Validation Step 1): Purify the crude residue by silica gel flash chromatography

using a hexane/ethyl acetate gradient. This step isolates the desired product from unreacted

starting materials and byproducts.
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Characterization (Validation Step 2): Collect the pure fractions and remove the solvent.

Confirm the identity and purity of the resulting white solid using ¹H NMR, ¹³C NMR, and MS

analysis (see Section 3).

Analytical Characterization and Structural
Elucidation
Confirming the structure and purity of the synthesized compound is paramount. A combination

of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule.[6]

Table 3: Expected Spectroscopic Data
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Technique Expected Observation Rationale

¹H NMR

Aromatic region (δ 7.0-7.8

ppm) showing complex

multiplets for 3H. A singlet or

tight doublet around δ 4.0 ppm

for the benzylic -CH₂- group

(2H).

The aromatic protons are

coupled to each other and to

the ¹⁹F nucleus. The benzylic

protons are adjacent to the

phenyl ring.

¹³C NMR

Signal for the nitrile carbon

(C≡N) around δ 115-120 ppm.

Signals for the benzylic carbon

(-CH₂) around δ 20-30 ppm.

Multiple signals in the aromatic

region (δ 110-160 ppm), with

C-F and C-Br signals showing

characteristic splitting and

shifts.

Each unique carbon atom in

the molecule will produce a

distinct signal.

IR Spectroscopy
A sharp, strong absorption

band at ~2250 cm⁻¹.

This is characteristic of the

C≡N stretching vibration of the

nitrile functional group.[7]

Mass Spectrometry (EI-MS)

Molecular ion peaks (M⁺,

M+2⁺) at m/z ≈ 213 and 215

with a ~1:1 intensity ratio.

This isotopic pattern is the

definitive signature of a

molecule containing one

bromine atom (⁷⁹Br and ⁸¹Br).

[7]

Reactivity and Applications in Drug Discovery
2-(2-Bromo-6-fluorophenyl)acetonitrile is not merely an endpoint but a versatile

intermediate. Its functional groups serve as handles for extensive chemical modification,

making it highly valuable in the synthesis of pharmaceutical agents.[5][8]

The nitrile group is a key pharmacophore, known for its ability to act as a hydrogen bond

acceptor and its metabolic stability.[8] Phenylacetonitrile derivatives are core components of
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various drugs, including kinase inhibitors used in oncology.[5][9] The bromo-fluoro substitution

pattern allows for selective, late-stage diversification.

2-(2-Bromo-6-fluorophenyl)acetonitrile

Suzuki Coupling
(Pd catalyst, Boronic Acid)

C-Br
Activation

Nitrile Hydrolysis
(H₃O⁺ or OH⁻)

C≡N
Modification

Nitrile Reduction
(LiAlH₄ or H₂/Catalyst)

C≡N
Modification

Aryl-Substituted Product
(Biarylacetonitrile)

Carboxylic Acid Derivative
(Phenylacetic Acid)

Amine Derivative
(Phenethylamine)

Click to download full resolution via product page

Caption: Key synthetic transformations of 2-(2-Bromo-6-fluorophenyl)acetonitrile.

Cross-Coupling Reactions: The aryl bromide is a prime site for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction

of diverse aryl, alkyl, or amine groups. This is a cornerstone of modern library synthesis for

drug screening.

Nitrile Group Transformations: The nitrile can be hydrolyzed to the corresponding

phenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs.

Alternatively, it can be reduced to a phenethylamine, a foundational structure for numerous

neurologically active agents.

Safety and Handling Protocols
Due to its functional groups, 2-(2-Bromo-6-fluorophenyl)acetonitrile and related compounds

must be handled with appropriate care.

Toxicity: Similar bromoacetonitrile compounds are classified as toxic if swallowed, inhaled, or

in contact with skin.[10][11] They are irritants to the skin, eyes, and respiratory system.[12]
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[13]

Reactivity Hazards: Contact with strong acids can liberate highly toxic hydrogen cyanide

(HCN) gas.[11] It is incompatible with strong oxidizing agents and strong bases.[12]

Handling Recommendations:

Always work in a well-ventilated chemical fume hood.[10]

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety

goggles, and a lab coat.[13]

Avoid creating dust or aerosols.

Keep away from incompatible materials.

Storage: Store in a tightly sealed container in a cool, dry, and locked area designated for

toxic chemicals.[1][13]

Conclusion
2-(2-Bromo-6-fluorophenyl)acetonitrile is a high-value chemical intermediate whose utility is

derived from its unique and strategically functionalized structure. The presence of a modifiable

nitrile group and an aryl bromide suitable for cross-coupling makes it an ideal starting point for

the synthesis of diverse and complex molecules. A thorough understanding of its synthesis,

characterization, and reactivity, coupled with stringent adherence to safety protocols, enables

researchers to fully exploit its potential in advancing the frontiers of drug discovery and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 936693-22-0|2-(2-Bromo-6-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA17548~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2005:02:28~~2-Bromophenylacetonitrile~~
https://datasheets.scbt.com/sc-239415.pdf
https://www.fishersci.com/store/msds?partNumber=AAA17548&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/US/en/sds/aldrich/242489
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA17548~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2005:02:28~~2-Bromophenylacetonitrile~~
https://www.bldpharm.com/products/936693-22-0.html
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA17548~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2005:02:28~~2-Bromophenylacetonitrile~~
https://www.benchchem.com/product/b1374272?utm_src=pdf-body
https://www.benchchem.com/product/b1374272?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/936693-22-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Sapphire Bioscience [sapphirebioscience.com]

3. 2-(2-Bromo-6-fluorophenyl)acetonitrile | CymitQuimica [cymitquimica.com]

4. americanelements.com [americanelements.com]

5. Page loading... [wap.guidechem.com]

6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

7. www2.chem.wisc.edu [www2.chem.wisc.edu]

8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]

9. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid -
Google Patents [patents.google.com]

10. sigmaaldrich.com [sigmaaldrich.com]

11. datasheets.scbt.com [datasheets.scbt.com]

12. fishersci.com [fishersci.com]

13. assets.thermofisher.com [assets.thermofisher.com]

To cite this document: BenchChem. [2-(2-Bromo-6-fluorophenyl)acetonitrile structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1374272#2-2-bromo-6-fluorophenyl-acetonitrile-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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